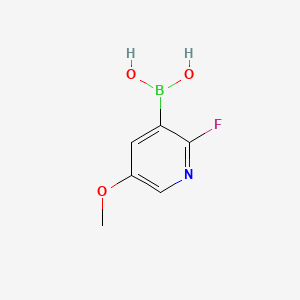
2-Fluoro-5-methoxypyridine-3-boronic acid
カタログ番号 B594035
CAS番号:
1253577-76-2
分子量: 170.934
InChIキー: GUGFLRVPERPDJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2-Fluoro-5-methoxypyridine-3-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-methoxypyridine-3-boronic acid” is1S/C6H7BFNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “2-Fluoro-5-methoxypyridine-3-boronic acid” are not available, boronic acids are known to be involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxypyridine-3-boronic acid” is a solid compound . It has a molecular weight of 170.94 .科学的研究の応用
Organic Synthesis and Catalysis
- The synthesis of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines demonstrates the utility of boronic acid derivatives in enhancing reactivity under ambient conditions. This research highlights the impact of substituents on the catalyst's performance, indicating potential applications in green chemistry and catalysis (Arnold et al., 2008).
Fluorescence Quenching Studies
- The fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols has been studied, showing the potential of these compounds in developing fluorescence-based sensors. This research contributes to understanding the photophysical properties of boronic acid derivatives and their applications in sensor design (Geethanjali et al., 2015).
Interactions with Biological Molecules
- Studies on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars demonstrate its potential in biosensor applications. The research shows how structural changes in sugars influence binding affinity, suggesting applications in glucose monitoring and other areas where specific sugar interactions are crucial (Bhavya et al., 2016).
Versatile Synthesis Applications
- Research on the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoro-3-pyridylboronic acid demonstrates the utility of boronic acid derivatives in the synthesis of complex organic molecules. This work showcases the potential for creating a wide range of functional materials for various applications (Sutherland & Gallagher, 2003).
Analytical Chemistry and Sensor Development
- The development of fluorinated boronic acid-appended bipyridinium salts for diol recognition and discrimination via (19)F NMR barcodes illustrates the innovative use of boronic acid derivatives in analytical chemistry. This research opens up possibilities for the selective detection and differentiation of bioanalytes in complex mixtures, leveraging the unique properties of boronic acids for sensing applications (Axthelm et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGFLRVPERPDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxypyridine-3-boronic acid | |
Synthesis routes and methods
Procedure details


To a 100 mL round-bottomed flask, diisopropylamine (Aldrich, 1.40 mL, 9.99 mmol) was dissolved into THF (6 mL). nBuLi (Aldrich, 2.5 M in hexanes, 3.60 mL, 8.99 mmol) was added slowly at 0° C. The mixture was stirred at 0° C. for 30 min then cooled to −78° C. 2-fluoro-5-methoxypyridine (0.520 g, 4.09 mmol) in 4 mL of THF was added slowly, and the mixture was stirred at that temperature for 40 min. Triisopropyl borate (Aldrich, 2.07 mL, 8.99 mmol) in a total of 4 mL of THF was added slowly and the mixture was stirred at −78° C. for 5 min. The cold bath was removed and the reaction mixture was stirred at room temperature for 1 h. 1 N NaOH (20 mL) was added to the mixture to quench the reaction. The layers were separated and the aqueous phase was treated with 5N HCl to adjust the pH to around 5. The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to afford 0.593 g of tan color solid. This material was used in the next step without further purification.







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

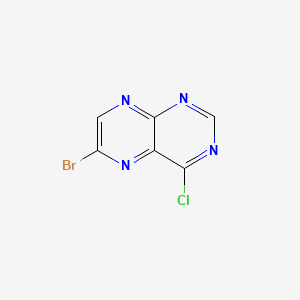

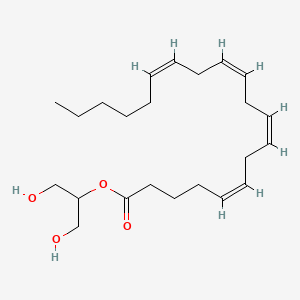
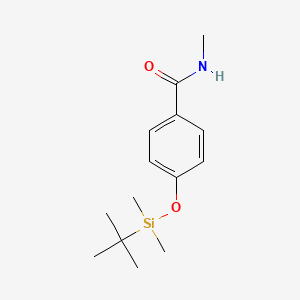
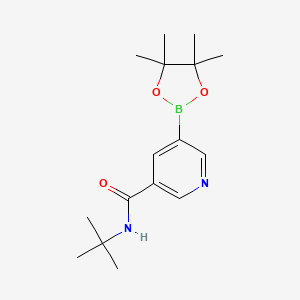
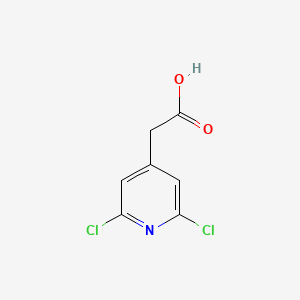
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)
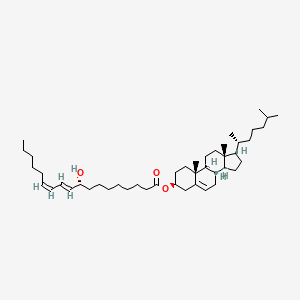
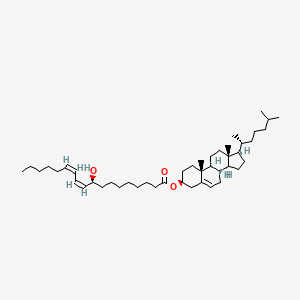
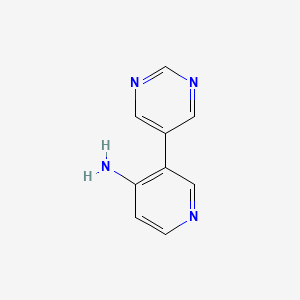
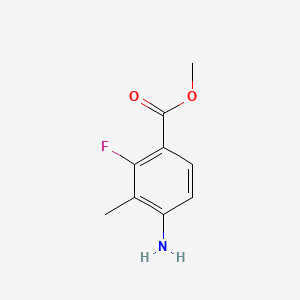
![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)
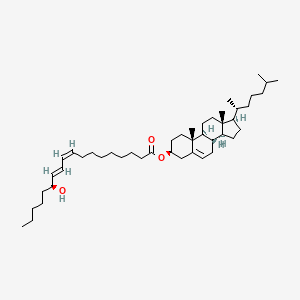
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)